molecular formula C21H22BrN3O4 B12535041 carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester CAS No. 744198-15-0

carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester

Cat. No.: B12535041
CAS No.: 744198-15-0
M. Wt: 460.3 g/mol
InChI Key: FGARZQSJAHGKBO-QRWMCTBCSA-N
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Description

Carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a brominated isoxazole ring, a carbamic acid moiety, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Bromination: The isoxazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Carbamic Acid Moiety: The carbamic acid moiety is introduced through a reaction involving an amine and a carbonyl compound, typically under basic conditions.

    Esterification: The final step involves the esterification of the carbamic acid with phenylmethyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carbamic acid moiety, potentially converting it to an alcohol.

    Substitution: The bromine atom in the isoxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated isoxazole ring and the carbamic acid moiety are key functional groups that enable binding to these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[4-[(1R,3S)-3-methyl-5-oxocyclohexyl]-3-pyridinyl]-, phenylmethyl ester
  • Carbamic acid, N-[4-[(1R,3S)-3-methyl-5-oxocyclohexyl]-3-pyridinyl]-, phenylmethyl ester, rel-

Uniqueness

The uniqueness of carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester lies in its brominated isoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

744198-15-0

Molecular Formula

C21H22BrN3O4

Molecular Weight

460.3 g/mol

IUPAC Name

benzyl N-[(2R)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m1/s1

InChI Key

FGARZQSJAHGKBO-QRWMCTBCSA-N

Isomeric SMILES

C1C(ON=C1Br)CNC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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